![molecular formula C19H22Cl2N6O2 B2839400 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-88-0](/img/structure/B2839400.png)
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22Cl2N6O2 and its molecular weight is 437.33. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Activity
Research into the synthesis and cardiovascular activity of new derivatives of this compound has shown promising results. A study by Chłoń-Rzepa et al. (2004) synthesized and tested several 8-alkylamino substituted derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Their research found that specific analogues displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and observed hypotensive activity in certain analogues. This study highlights the compound's potential in cardiovascular applications Chłoń-Rzepa et al., 2004.
Antimycobacterial Activity
Konduri et al. (2020) designed and synthesized a series of purine linked piperazine derivatives, including variants of the compound , to identify potent inhibitors of Mycobacterium tuberculosis. Their study discovered a cluster of analogues with promising antimycobacterial activity, offering a template for the development of preclinical agents against Mycobacterium tuberculosis. This research underscores the compound's potential in treating tuberculosis Konduri et al., 2020.
Serotonin and Dopamine Receptor Affinity
Another study focused on the synthesis and evaluation of N-(arylpiperazinyl)acetamide derivatives of this compound class for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The research by Żmudzki et al. (2015) aimed to determine the structural features responsible for receptor affinity, finding compounds with potent ligand properties for these receptors. This suggests the compound's relevance in neurological and psychiatric disorders Żmudzki et al., 2015.
Luminescent Properties and Photo-Induced Electron Transfer
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, including structures related to this compound, has been conducted by Gan et al. (2003). They synthesized novel model compounds to study their fluorescence properties, revealing insights into potential applications in materials science and sensor technology Gan et al., 2003.
properties
IUPAC Name |
8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-8-6-25(7-9-26)11-12-4-5-13(20)14(21)10-12/h4-5,10H,3,6-9,11H2,1-2H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUGAIGYURWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.